![molecular formula C15H12N2O7 B7636745 1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)
1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate
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Overview
Description
1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as 'PYR-41' and is a small molecule inhibitor of ubiquitin-activating enzyme E1 (UAE). PYR-41 has shown promising results in inhibiting the activity of UAE, which is involved in the ubiquitin-proteasome system (UPS) pathway, thereby leading to the degradation of proteins. The UPS pathway plays a crucial role in regulating the cellular processes, and its dysregulation has been linked to various diseases, including cancer.
Mechanism of Action
PYR-41 acts as a small molecule inhibitor of UAE, which is the first enzyme in the UPS pathway. The UPS pathway plays a crucial role in regulating the cellular processes by degrading proteins that are no longer required or are damaged. The inhibition of UAE by PYR-41 leads to the accumulation of ubiquitin-conjugated proteins, which triggers the UPR pathway, leading to cell death.
Biochemical and Physiological Effects:
PYR-41 has been shown to have significant biochemical and physiological effects. In cancer cells, PYR-41 inhibits the growth and induces cell death by triggering the UPR pathway. In addition, PYR-41 has been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, PYR-41 has been shown to reduce the accumulation of misfolded proteins and improve neuronal survival.
Advantages and Limitations for Lab Experiments
PYR-41 has several advantages for lab experiments, including its high potency and specificity for UAE inhibition. However, PYR-41 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of PYR-41. One potential direction is to investigate the combination of PYR-41 with other anticancer drugs to enhance its efficacy. Another direction is to study the potential applications of PYR-41 in other diseases, such as autoimmune diseases and infectious diseases. In addition, further studies are needed to optimize the synthesis method of PYR-41 and improve its solubility and toxicity profile.
Synthesis Methods
The synthesis of PYR-41 involves the reaction of 5-nitroisophthalic acid with methyl acetoacetate in the presence of sodium ethoxide to form 5-nitro-1,3-bis(acetoxy)methylbenzene-1,3-dicarboxylate. This intermediate is then reacted with 2-acetylpyrrole in the presence of sodium ethoxide to form 1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate. The overall yield of the synthesis process is around 25%.
Scientific Research Applications
PYR-41 has been extensively studied for its potential applications in cancer treatment. The inhibition of UAE by PYR-41 leads to the accumulation of ubiquitin-conjugated proteins, which triggers the unfolded protein response (UPR) pathway, leading to cell death. PYR-41 has shown promising results in inhibiting the growth of various cancer cell lines, including breast, prostate, and colon cancer. In addition to cancer, PYR-41 has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O7/c1-23-14(19)9-5-10(7-11(6-9)17(21)22)15(20)24-8-13(18)12-3-2-4-16-12/h2-7,16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUJXLSJPGCKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC(=O)C2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate |
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